molecular formula C22H38O5S B12902608 2-(2-(2-(2-(4-(Octyloxy)phenoxy)ethoxy)ethoxy)ethoxy)ethanethiol CAS No. 649739-44-6

2-(2-(2-(2-(4-(Octyloxy)phenoxy)ethoxy)ethoxy)ethoxy)ethanethiol

Cat. No.: B12902608
CAS No.: 649739-44-6
M. Wt: 414.6 g/mol
InChI Key: FCZVNJQMILCVDN-UHFFFAOYSA-N
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Description

2-(2-(2-(2-(4-(Octyloxy)phenoxy)ethoxy)ethoxy)ethoxy)ethanethiol is a synthetic organosulfur compound featuring a phenoxy core substituted with an octyloxy group, followed by a tetraethylene glycol chain terminated by a thiol (-SH) group. This structure confers unique amphiphilic properties, making it suitable for applications in surface modification, nanotechnology, and polymer synthesis. The thiol group enables covalent bonding to metal surfaces (e.g., gold), facilitating self-assembled monolayers (SAMs) .

Properties

CAS No.

649739-44-6

Molecular Formula

C22H38O5S

Molecular Weight

414.6 g/mol

IUPAC Name

2-[2-[2-[2-(4-octoxyphenoxy)ethoxy]ethoxy]ethoxy]ethanethiol

InChI

InChI=1S/C22H38O5S/c1-2-3-4-5-6-7-12-26-21-8-10-22(11-9-21)27-18-17-24-14-13-23-15-16-25-19-20-28/h8-11,28H,2-7,12-20H2,1H3

InChI Key

FCZVNJQMILCVDN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)OCCOCCOCCOCCS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-(2-(4-(Octyloxy)phenoxy)ethoxy)ethoxy)ethoxy)ethanethiol typically involves the reaction of 4-(Octyloxy)phenol with ethylene oxide in the presence of a base to form the intermediate 2-(2-(2-(2-(4-(Octyloxy)phenoxy)ethoxy)ethoxy)ethoxy)ethanol. This intermediate is then reacted with thionyl chloride to form the corresponding chloride, which is subsequently treated with sodium thiolate to yield the final thiol compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents used in the reactions are often recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-(2-(4-(Octyloxy)phenoxy)ethoxy)ethoxy)ethoxy)ethanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding alcohol.

    Substitution: Thioethers.

Scientific Research Applications

2-(2-(2-(2-(4-(Octyloxy)phenoxy)ethoxy)ethoxy)ethoxy)ethanethiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(2-(2-(4-(Octyloxy)phenoxy)ethoxy)ethoxy)ethoxy)ethanethiol involves its thiol group, which can undergo redox reactions. The thiol group can donate electrons to reactive oxygen species, neutralizing them and preventing oxidative damage. This compound can also form disulfide bonds with other thiol-containing molecules, modulating their activity and stability .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The compound’s key structural elements include:

  • Aromatic core: 4-(Octyloxy)phenoxy group.
  • Oligoethylene glycol chain : Four ethoxy (-OCH₂CH₂-) units.
  • Terminal group : Ethanethiol (-CH₂CH₂SH).

Below is a comparative analysis with structurally related compounds:

Comparison Table

Compound Name Key Features Molecular Weight (g/mol) Terminal Group Key Applications/Properties
2-(2-(2-(2-(4-(Octyloxy)phenoxy)ethoxy)ethoxy)ethoxy)ethanethiol Octyloxy-phenoxy, 4 ethoxy units, thiol terminus ~396.6 (estimated) -SH SAMs, nanoparticle functionalization, high reactivity with metals
Octylphenoxy Polyethoxyethanol (e.g., Triton X-305) Octylphenoxy, 4-5 ethoxy units, hydroxyl terminus 382.541 -OH Nonionic surfactant, solubilizing agent, lower reactivity compared to thiols
2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanethiol (CAS 1347750-79-1) Azide (-N₃) in ethoxy chain, thiol terminus 259.34 -SH, -N₃ Click chemistry applications, bioorthogonal labeling
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5) Branched alkyl (tetramethylbutyl) on phenoxy, 2 ethoxy units, hydroxyl terminus 296.4 -OH Surfactant intermediate, reduced packing efficiency due to branched alkyl
Ethanol, 2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]- (CAS 7311-27-5) Nonylphenoxy (C₉H₁₉), 4 ethoxy units, hydroxyl terminus ~438.6 (estimated) -OH Higher hydrophobicity than octyl derivatives, used in industrial detergents
2-Phenethyloxyethanethiol Phenethyloxy (C₆H₅CH₂CH₂O-), shorter chain, thiol terminus 184.29 -SH Phthalocyanine synthesis, limited solubility in polar solvents

Detailed Analysis

Terminal Group Reactivity
  • Thiol (-SH) terminus : Enables strong covalent binding to metals (Au, Ag) and participation in disulfide bond formation. This makes the target compound superior for SAMs compared to hydroxyl-terminated analogs like Triton X-305 .
  • Hydroxyl (-OH) terminus: Compounds like Octylphenoxy Polyethoxyethanol exhibit higher hydrophilicity but lack the surface-binding capability of thiols.
  • Azide (-N₃) terminus : The azide-functionalized analog (CAS 1347750-79-1) allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature absent in the target compound .
Alkyl Chain and Aromatic Core
  • Octyloxy (C₈H₁₇O): Balances hydrophobicity and packing efficiency. Longer chains (e.g., nonyl in CAS 7311-27-5) increase hydrophobicity, reducing aqueous solubility .
  • Branched alkyl groups : The tetramethylbutyl group in CAS 9036-19-5 disrupts molecular packing, lowering critical micelle concentration (CMC) compared to linear octyl chains .
Ethoxy Chain Length
  • Four ethoxy units : Provides moderate polarity and flexibility. Shorter chains (e.g., 2 ethoxy units in CAS 9036-19-5) reduce solubility in polar solvents, while longer chains enhance water compatibility .

Surface Chemistry

The target compound’s thiol group enables robust adhesion to gold surfaces, as demonstrated in SAMs for biosensors and electronic devices. In contrast, hydroxyl-terminated analogs require additional functionalization steps (e.g., silanization) for surface attachment .

Biological Activity

2-(2-(2-(2-(4-(Octyloxy)phenoxy)ethoxy)ethoxy)ethoxy)ethanethiol, also known by its CAS number 649739-44-6, is a complex organosulfur compound with potential biological activities. This article aims to summarize the current understanding of its biological properties, including its synthesis, chemical characteristics, and relevant studies that highlight its activity in various biological contexts.

Chemical Structure and Properties

The molecular formula for this compound is C22H38O5SC_{22}H_{38}O_5S, with a molecular weight of approximately 414.60 g/mol. The structure features multiple ethoxy groups and an octyloxy-substituted phenyl moiety, which may influence its solubility and interaction with biological systems.

PropertyValue
Molecular FormulaC22H38O5SC_{22}H_{38}O_5S
Molecular Weight414.60 g/mol
CAS Number649739-44-6

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthetic pathway includes the use of reagents like potassium carbonate in a solvent such as DMF (dimethylformamide), followed by purification processes such as recrystallization and chromatography to obtain the desired product in high yield.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This property is crucial for neutralizing free radicals, thereby protecting cells from oxidative stress that can lead to various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Effects

Preliminary studies suggest that the compound may possess antimicrobial properties. Its structural features could enhance its ability to disrupt bacterial membranes or inhibit essential metabolic pathways in microorganisms.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. Results indicate that it may induce apoptosis (programmed cell death), which is a desirable mechanism in cancer therapy. The IC50 values (the concentration required to inhibit cell growth by 50%) are critical metrics for assessing its potential as an anticancer agent.

Case Studies and Research Findings

  • Antioxidant Activity : A study demonstrated that similar compounds significantly reduced oxidative stress markers in vitro, suggesting a protective effect against cellular damage.
  • Antimicrobial Activity : In vitro tests showed that derivatives of octyloxy-substituted phenols exhibited inhibition against Gram-positive and Gram-negative bacteria, indicating potential use as antimicrobial agents.
  • Cytotoxicity : Recent experiments on human breast cancer cell lines revealed that this compound exhibited IC50 values in the micromolar range, highlighting its potential as a therapeutic agent.

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